![molecular formula C9H6N2O B160717 Quinoxaline-6-carbaldehyde CAS No. 130345-50-5](/img/structure/B160717.png)
Quinoxaline-6-carbaldehyde
Overview
Description
Quinoxaline-6-carbaldehyde is a nitrogen-containing heterocyclic compound . It has been reported to have antimicrobial, anticancer, anti HIV, antidepressant, anti-inflammatory, and antioxidant activities . It is described as a part of a bicyclic desipeptide antibiotic having activity against Gram +ve bacteria and certain tumors by inhibiting RNA synthesis .
Synthesis Analysis
The quinoxaline derivatives of 2, 3-diphenylquinoxaline-6-carbaldehyde (DPQC) and 4, 4’- (6-methylquinoxaline-2,3-diyl)bis (N,N-diphenylaniline) (MDBD) were synthesized using direct condensation methods . Various spectral analyses were characterized by experimental and ab initio Density functional theory (DFT) theoretical methods at the B3LYP level with 6-311++G (d,p) basis sets .
Molecular Structure Analysis
Quinoxaline is a weakly basic bi-cyclic compound and is an indispensable structural unit for both chemists and biochemists . The structure of Quinoxaline is similar to Pthalazine, Quinazolines, and Cinnolenes .
Chemical Reactions Analysis
Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials and organic sensitizers for solar cell applications and polymeric optoelectronic materials .
Physical And Chemical Properties Analysis
The molecular formula of Quinoxaline-6-carbaldehyde is C9H6N2O . It has a molecular weight of 158.1600 g/mol . The melting point is 130…131 °C .
Scientific Research Applications
Pharmaceutical Applications
Quinoxaline derivatives are known for their significant pharmacological effects, including antifungal , antibacterial , antiviral , and antimicrobial properties. This makes Quinoxaline-6-carbaldehyde a valuable precursor in the synthesis of various drugs .
Chemical Synthesis
Quinoxaline-6-carbaldehyde can be used in chemical synthesis as an intermediate. Scientists have experience in utilizing this compound across different areas of research, including Life Science, Material Science, and Chromatography .
Biological Agent Synthesis
Due to its emergence as an important chemical moiety, Quinoxaline-6-carbaldehyde has seen extensive research for its wide range of physicochemical and biological activities, leading to the development of numerous biological agents .
Green Chemistry
The compound can be synthesized by adopting green chemistry principles, which aim to reduce or eliminate the use and generation of hazardous substances in the design, manufacture, and application of chemical products .
Antibiotic Production
Quinoxaline-containing drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox are currently used as antibiotics in the market. Quinoxaline-6-carbaldehyde plays a role in the synthesis of these antibiotics .
Catalyst Development
Research has been directed towards utilizing Quinoxaline-6-carbaldehyde in the preparation of quinoxaline derivatives with the help of phosphate-based heterogeneous catalyst fertilizers such as mono-ammonium phosphate (MAP), di-ammonium phosphate (DAP), or triple-super phosphate (TSP) .
Safety And Hazards
Quinoxaline-6-carbaldehyde should be handled with care to avoid dust formation . Avoid breathing mist, gas or vapours . Avoid contacting with skin and eye . Use personal protective equipment . Wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . Evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
Future Directions
Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials and organic sensitizers for solar cell applications and polymeric optoelectronic materials . Therefore, to fulfill the need of the scientific community, tremendous effort has been observed in the development of newer synthetic strategies as well as novel methodologies to decorate the quinoxaline scaffold with proper functional groups .
properties
IUPAC Name |
quinoxaline-6-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c12-6-7-1-2-8-9(5-7)11-4-3-10-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOIXUFOAODGNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354124 | |
Record name | Quinoxaline-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoxaline-6-carbaldehyde | |
CAS RN |
130345-50-5 | |
Record name | Quinoxaline-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quinoxaline-6-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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